An In-Depth Technical Guide to Methyl 5-Formyl-2-hydroxybenzoate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Methyl 5-Formyl-2-hydroxybenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-Formyl-2-hydroxybenzoate, a key organic intermediate, holds significant importance in the realms of pharmaceutical and chemical synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, spectral characterization, and safety protocols. With its unique trifunctional molecular architecture, featuring a salicylate backbone with an aldehyde group, this compound serves as a versatile building block for the construction of complex bioactive molecules and novel chemical entities. This document aims to be an essential resource for professionals in drug discovery and organic synthesis, offering detailed experimental insights and practical data.
Chemical Identity and Physicochemical Properties
Methyl 5-Formyl-2-hydroxybenzoate, also known as Methyl 5-formylsalicylate, is a trifunctional aromatic compound. Its structure is characterized by a benzene ring substituted with a hydroxyl group, a methyl ester, and a formyl (aldehyde) group.
CAS Number: 41489-76-3[1]
Molecular Formula: C₉H₈O₄[1]
Molecular Weight: 180.16 g/mol [1]
The key physicochemical properties of Methyl 5-Formyl-2-hydroxybenzoate are summarized in the table below, providing essential data for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Appearance | Solid | |
| Melting Point | 79.0 to 83.0 °C | [2] |
| Boiling Point (Predicted) | 294.5 ± 25.0 °C | [2] |
| Density (Predicted) | 1.310 ± 0.06 g/cm³ | [2] |
| Flash Point (Predicted) | 118.2 °C | [2] |
| Refractive Index (Predicted) | 1.594 | [2] |
Synthesis of Methyl 5-Formyl-2-hydroxybenzoate
The primary and most direct route to Methyl 5-Formyl-2-hydroxybenzoate is through the esterification of its corresponding carboxylic acid, 5-Formyl-2-hydroxybenzoic acid (5-formylsalicylic acid).
Synthesis via Fischer Esterification
This classical method involves the acid-catalyzed reaction of 5-Formyl-2-hydroxybenzoic acid with methanol. The reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent.
Figure 1: Synthesis of Methyl 5-Formyl-2-hydroxybenzoate via Fischer Esterification.
Experimental Protocol:
A detailed protocol for the synthesis of Methyl 5-Formyl-2-hydroxybenzoate is as follows:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Formyl-2-hydroxybenzoic acid (1 equivalent).
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Addition of Reagents: Add an excess of methanol to the flask, followed by a catalytic amount of concentrated sulfuric acid.
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Reaction: The reaction mixture is heated to reflux and stirred for a period of time, typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the excess methanol is removed under reduced pressure. The resulting residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Spectral Characterization
The structural elucidation of Methyl 5-Formyl-2-hydroxybenzoate is confirmed through various spectroscopic techniques. The expected spectral data are outlined below, providing a reference for researchers to verify the identity and purity of their synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbons of the ester and aldehyde, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Characteristic absorption bands are expected for the hydroxyl (O-H), aldehyde (C-H and C=O), and ester (C=O and C-O) functionalities. The presence of a broad O-H stretching band, a sharp C=O stretching band for the aldehyde, and another distinct C=O stretching band for the ester would be indicative of the target compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) corresponding to the molecular weight of 180.16 g/mol would be expected.
Reactivity and Applications in Synthesis
Methyl 5-Formyl-2-hydroxybenzoate is a valuable intermediate in organic synthesis due to its three distinct functional groups, which can be selectively manipulated.
Figure 2: Reactivity of Methyl 5-Formyl-2-hydroxybenzoate.
Role in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural motif is found in a range of bioactive molecules, and its functional groups provide handles for further chemical modifications to optimize pharmacological properties. While specific drug synthesis pathways directly from this intermediate are proprietary and less commonly published, its utility is evident in the synthesis of complex heterocyclic systems and substituted aromatic compounds investigated in medicinal chemistry. For instance, salicylaldehyde derivatives are known to be precursors for compounds with anti-inflammatory and antimicrobial activities.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-Formyl-2-hydroxybenzoate.
Hazard Statements:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses or goggles.
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Hand Protection: Chemical-resistant gloves.
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Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a respirator may be necessary.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 5-Formyl-2-hydroxybenzoate is a highly versatile and valuable intermediate in organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic route, and diverse reactivity make it an important tool for researchers and drug development professionals. This guide provides a foundational understanding of this compound, empowering scientists to utilize it effectively and safely in their synthetic endeavors.
References
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ChemBK. (2024, April 9). Methyl 5-formyl-2-hydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.
